(2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
(2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Acetylthio Group: The acetylthio group can be introduced via a thiol-ene reaction or a nucleophilic substitution reaction using an acetylthio reagent.
Protection of the Hydroxymethyl Group: The hydroxymethyl group can be protected using a tert-butyl group to prevent unwanted side reactions during subsequent steps.
Final Deprotection and Purification: The final compound is obtained by deprotecting the hydroxymethyl group and purifying the product through techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The acetylthio group can be reduced to a thiol group.
Substitution: The acetylthio group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of (2S,4R)-Tert-butyl 4-(carboxyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Reduction: Formation of (2S,4R)-Tert-butyl 4-(thiol)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study enzyme-substrate interactions and other biochemical processes.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group may participate in covalent bonding with active site residues, while the hydroxymethyl group may form hydrogen bonds or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-Tert-butyl 4-(methylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a methylthio group instead of an acetylthio group.
(2S,4R)-Tert-butyl 4-(acetylthio)-2-(methyl)pyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
(2S,4R)-Tert-butyl 4-(acetylthio)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the acetylthio and hydroxymethyl groups, which provide distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
tert-butyl (2S,4R)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-8(15)18-10-5-9(7-14)13(6-10)11(16)17-12(2,3)4/h9-10,14H,5-7H2,1-4H3/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIBLNJSWPMUGC-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(N(C1)C(=O)OC(C)(C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445483 |
Source
|
Record name | (2S,4R)-4-Acetylthio-1-t-butoxycarbonylpyrrolidine-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148017-39-4 |
Source
|
Record name | (2S,4R)-4-Acetylthio-1-t-butoxycarbonylpyrrolidine-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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